1,5-Diiodopenta-1,4-diene
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Overview
Description
1,5-Diiodopenta-1,4-diene is an organic compound characterized by the presence of two iodine atoms attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diiodopenta-1,4-diene can be synthesized through the halogenation of penta-1,4-diene. The process typically involves the addition of iodine to the diene under controlled conditions. One common method is the reaction of penta-1,4-diene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodopenta-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bonds in the diene system can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form diiodo alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of compounds like 1,5-dimethoxypenta-1,4-diene.
Addition: Formation of 1,5-dibromopenta-1,4-diene.
Oxidation: Formation of 1,5-diiodopenta-1,4-diol.
Reduction: Formation of 1,5-diiodopentane.
Scientific Research Applications
1,5-Diiodopenta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1,5-diiodopenta-1,4-diene involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the iodine atoms. The compound can act as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives. The iodine atoms can also undergo substitution, leading to the formation of new carbon-iodine bonds.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Pentadiene: A non-halogenated analog of 1,5-diiodopenta-1,4-diene.
1,5-Dibromopenta-1,4-diene: A similar compound with bromine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for radiolabeling. The compound’s conjugated diene system also makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H6I2 |
---|---|
Molecular Weight |
319.91 g/mol |
IUPAC Name |
1,5-diiodopenta-1,4-diene |
InChI |
InChI=1S/C5H6I2/c6-4-2-1-3-5-7/h2-5H,1H2 |
InChI Key |
PSYRQZJSTOQMOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CI)C=CI |
Origin of Product |
United States |
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